molecular formula C9H8O4 B8442145 Dipropargylmalonic acid

Dipropargylmalonic acid

Cat. No. B8442145
M. Wt: 180.16 g/mol
InChI Key: JXPHYRUGMBAGFY-UHFFFAOYSA-N
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Patent
US08569231B2

Procedure details

The dipropargylmalonic acid (26 gm, 0.443 mol) was heated neat at 135 C until CO2 stopped evolving. It was then allowed to cool to an oil. The oil was distilled at 0.5 psi. The remaining oily residue in the distillation flask and solid were combined (15.7 gm, 79.9% yield) and was used as is in the next step.
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]([CH2:11][C:12]#[CH:13])(C(O)=O)[C:5]([OH:7])=[O:6])[C:2]#[CH:3].C(=O)=O>>[CH2:1]([CH:4]([CH2:11][C:12]#[CH:13])[C:5]([OH:7])=[O:6])[C:2]#[CH:3]

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(C#C)C(C(=O)O)(C(=O)O)CC#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to an oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled at 0.5 psi

Outcomes

Product
Name
Type
Smiles
C(C#C)C(C(=O)O)CC#C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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